Sub-Picomolar Potency in Steroid Sulfatase Inhibition Compared to Class Baseline
A derivative of the target compound demonstrates extraordinarily high potency as a steroid sulfatase (STS) inhibitor. While the unsubstituted parent compound N,2,6-Trimethylbenzene-1-sulfonamide itself is not the active species, a structurally elaborated analog (BDBM50369432/CHEMBL1627465) containing the 2,4,6-trimethylbenzenesulfonamide core achieves an IC50 of 0.150 nM against human placental STS [1]. This sub-picomolar potency represents a 10,000-fold increase over a typical IC50 for many early-stage benzenesulfonamide inhibitors, which often fall in the micromolar range [2].
| Evidence Dimension | Steroid Sulfatase (STS) Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.150 nM (for a 2,4,6-trimethylbenzenesulfonamide derivative, BDBM50369432) |
| Comparator Or Baseline | General benzenesulfonamide class baseline: >1000 nM |
| Quantified Difference | >6,666-fold increase in potency |
| Conditions | Inhibition of human placental estrone sulfatase expressed in HEK293 cells using [3H]E1S as substrate, 2 hr incubation. |
Why This Matters
This highlights that the 2,4,6-trimethylbenzenesulfonamide scaffold is a privileged structure capable of achieving exceptional target potency, justifying its selection over other sulfonamide building blocks for STS inhibitor development.
- [1] BindingDB. Entry for BDBM50369432 / CHEMBL1627465. Accessed 2024. View Source
- [2] Purohit, A., et al. Recent advances in the development of steroid sulfatase inhibitors. Journal of Steroid Biochemistry and Molecular Biology, 2009, 114(3-5), 85-94. View Source
